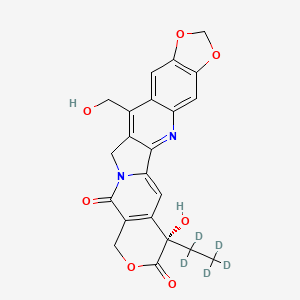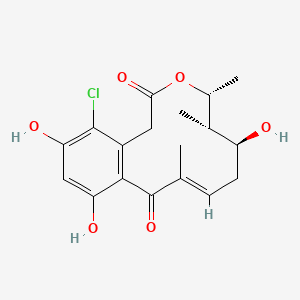
Sofalcone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sofalcone-d4 is a deuterated labeled form of Sofalcone, a synthetic analog of sophoradin. Sofalcone is a gastric antiulcer agent known to induce the expression of heme oxygenase-1 in gastric epithelium . The deuterium labeling in this compound is primarily used for tracing and quantification in pharmacokinetic and metabolic studies .
Méthodes De Préparation
The preparation of Sofalcone-d4 involves the deuteration of Sofalcone. This process typically includes the incorporation of deuterium atoms into the molecular structure of Sofalcone. The synthetic routes and reaction conditions for producing this compound are proprietary and not widely published. it is known that deuterium substitution can affect the pharmacokinetics and metabolic profile of the compound .
Analyse Des Réactions Chimiques
Sofalcone-d4, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: Sofalcone can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Sofalcone into reduced forms.
Substitution: Sofalcone can undergo substitution reactions, particularly involving its phenolic and carbonyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Sofalcone-d4 is primarily used in scientific research for its pharmacokinetic and metabolic profiling capabilities. Its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to understand the metabolic fate of Sofalcone in living organisms.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Sofalcone.
Industry: Applied in the pharmaceutical industry for drug development and quality control
Mécanisme D'action
Sofalcone-d4 exerts its effects through mechanisms similar to Sofalcone. It has been reported to have an anti-bacterial effect on Helicobacter pylori and inhibitory effects against the pathogenic factors of Helicobacter pylori. Additionally, this compound induces the expression of heme oxygenase-1, which provides mucosal protection by inhibiting the degradation of prostaglandins . The molecular targets and pathways involved include the high mobility group box 1 protein and the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway .
Comparaison Avec Des Composés Similaires
Sofalcone-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
Sofalcone: The non-deuterated form of this compound, used for similar applications but without the benefits of deuterium labeling.
Sophoradin: A natural phenol from which Sofalcone is derived.
Other Chalcones: Compounds with similar chemical structures and biological activities, such as anti-inflammatory and anti-ulcer properties.
This compound’s uniqueness lies in its enhanced stability and altered pharmacokinetic profile due to deuterium substitution, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C27H30O6 |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
2-[5-(3-methylbut-2-enoxy)-2-[(E)-3-[2,3,5,6-tetradeuterio-4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C27H30O6/c1-19(2)13-15-31-22-8-5-21(6-9-22)7-12-25(28)24-11-10-23(32-16-14-20(3)4)17-26(24)33-18-27(29)30/h5-14,17H,15-16,18H2,1-4H3,(H,29,30)/b12-7+/i5D,6D,8D,9D |
Clé InChI |
GFWRVVCDTLRWPK-RLUGQMJKSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1/C=C/C(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)[2H])[2H])OCC=C(C)C)[2H] |
SMILES canonique |
CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12371168.png)

![(2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12371191.png)







![Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate](/img/structure/B12371248.png)



